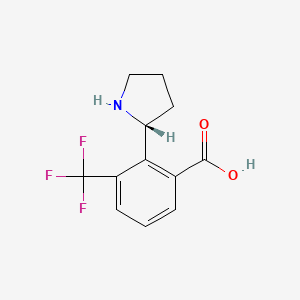![molecular formula C9H8ClN3O2 B13327372 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13327372.png)
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a but-3-yn-1-yl group attached to an amino group, a chlorine atom at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and but-3-yn-1-amine.
Formation of Intermediate: The but-3-yn-1-amine is reacted with 2-chloropyrimidine under basic conditions to form the intermediate 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and choice of solvents to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The but-3-yn-1-yl group can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the alkyne group to alkanes or alkenes.
Coupling Reactions: The compound can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds with other alkynes or aryl halides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon).
Coupling Reactions: Catalysts (e.g., palladium acetate), ligands (e.g., triphenylphosphine), bases (e.g., triethylamine), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Alcohols, carboxylic acids.
Reduction: Alkanes, alkenes.
Coupling: Extended carbon-carbon bonded compounds.
Scientific Research Applications
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, viral infections, and inflammatory disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Material Science: The compound is utilized in the development of novel materials with specific properties such as conductivity, fluorescence, and catalytic activity.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. It can also modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways. Additionally, the compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid
- 6-[(But-3-yn-1-yl)amino]-2-bromopyrimidine-4-carboxylic acid
- 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-5-carboxylic acid
Uniqueness
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-3-yn-1-yl group and the carboxylic acid functionality allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-(but-3-ynylamino)-2-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-3-4-11-7-5-6(8(14)15)12-9(10)13-7/h1,5H,3-4H2,(H,14,15)(H,11,12,13) |
InChI Key |
KNNBHXKFNQMKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=NC(=NC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





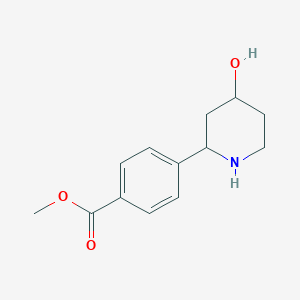

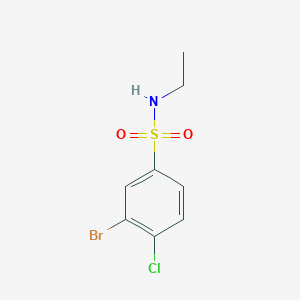
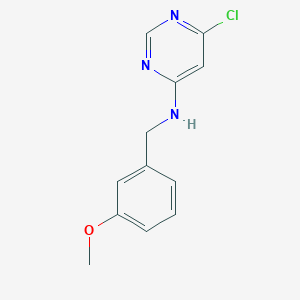
![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13327325.png)
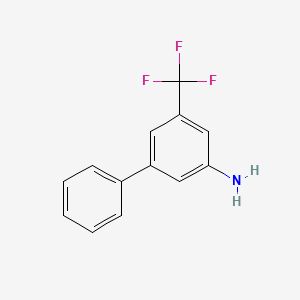

![Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)
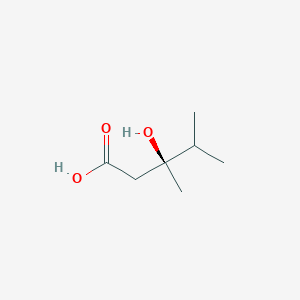
![1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13327356.png)
